(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone
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Overview
Description
“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . For instance, K. Chakraborti and co-workers designed and synthesized some new anti-mycobacterial chemotypes as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines in solvent-free conditions .Molecular Structure Analysis
Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, such as the compound , have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They help the body to release energy from carbohydrates during metabolism and also play a role in the synthesis of neurotransmitters, such as acetylcholine .
Analgesic and Anti-Inflammatory Activity
Thiazole compounds have been found to have analgesic and anti-inflammatory properties . This makes them useful in the treatment of conditions that cause pain and inflammation .
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This makes them useful in the treatment of various infections caused by microbes and fungi .
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This makes them useful in the treatment of various viral infections .
Anticancer Activity
Thiazole derivatives have been found to exhibit anticancer activity . They have shown potent cytotoxicity against various human cancer cell lines .
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective properties . This makes them useful in the treatment of various neurological disorders .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . This makes them useful in the treatment of conditions that require increased urine production .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent antimicrobial activity and anti-tubercular activity . They are known to inhibit the growth of various bacterial strains, including S. aureus and E. coli . In the context of anti-tubercular activity, benzothiazole derivatives have shown inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been suggested to interact with bacterial dna and perturb the bacterial membrane, leading to cell death . In the context of anti-tubercular activity, these compounds have been found to inhibit the DprE1 enzyme, which is essential for the survival of M. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with the disruption of bacterial dna and membrane integrity , which could affect various biochemical pathways within the bacterial cell.
Result of Action
Benzothiazole derivatives have been reported to cause bacterial cell death by disrupting dna and membrane integrity . In the context of anti-tubercular activity, these compounds inhibit the DprE1 enzyme, leading to the death of M. tuberculosis .
Future Directions
Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring other potential medicinal uses, and conducting further in vitro and in vivo studies to evaluate their efficacy and safety.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c24-18(13-5-6-14-17(11-13)25-12-20-14)22-7-9-23(10-8-22)19-21-15-3-1-2-4-16(15)26-19/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSLWRBYQMNCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone |
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